![molecular formula C15H13ClF3NO B2438923 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol CAS No. 1223883-25-7](/img/structure/B2438923.png)
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, or 4-CATP, is a phenolic compound with a wide range of applications in scientific research. It is a trifluoromethyl derivative of 4-chloro-2-hydroxyphenylacetic acid, and has been used in a variety of biochemical and physiological studies. 4-CATP is a highly versatile compound, and has been used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol and its derivatives have been synthesized and characterized for various biological activities. These compounds exhibit broad-spectrum antimicrobial activities against bacteria and fungi, as well as significant inhibitory activities against α-amylase and α-glucosidase, indicating potential antidiabetic properties. Additionally, they show promise as anticancer agents due to their interaction with human DNA (Rafique et al., 2022).
Gastroprokinetic Activity
Certain derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol, specifically benzamide analogues, have been evaluated for their gastrokinetic activity. These compounds demonstrated potent effects on gastric emptying, comparing favorably with known gastrokinetic agents such as cisapride and metoclopramide, but without dopamine D2 receptor antagonistic activity (Kato et al., 1991).
Catalytic Applications
Derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been utilized in catalysis. For instance, tetranuclear copper(ii)-Schiff-base complexes derived from similar compounds have been found effective in the oxidation of cyclohexane and toluene, showcasing their potential as catalysts in organic transformations (Roy & Manassero, 2010).
Corrosion Inhibition
Amine derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been synthesized and tested as corrosion inhibitors for mild steel in acidic media. These compounds form protective films on the steel surface, with efficiency influenced by substituent groups, offering insights into corrosion prevention strategies (Boughoues et al., 2020).
Fluorescence Detection
Some derivatives of 4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol have been explored for their fluorescence properties, particularly for the turn-on detection of cysteine over other amino acids. This application highlights their potential in biochemical sensing and diagnostics (Liu et al., 2015).
Eigenschaften
IUPAC Name |
4-chloro-2-[[[2-(trifluoromethyl)phenyl]methylamino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO/c16-12-5-6-14(21)11(7-12)9-20-8-10-3-1-2-4-13(10)15(17,18)19/h1-7,20-21H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNUUYSIFPWUOOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-({[2-(trifluoromethyl)benzyl]amino}methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)

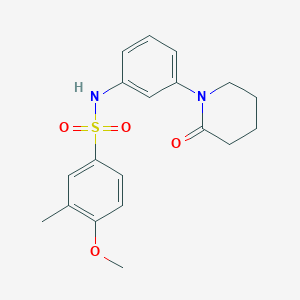
![1h-Indole,4-[4-[(3,4-dichlorophenyl)methyl]-1-piperazinyl]-,dihydrochloride](/img/structure/B2438847.png)

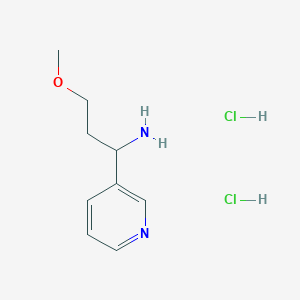
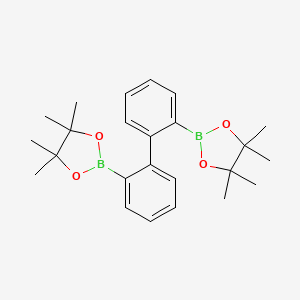

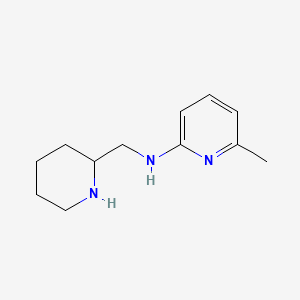
![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
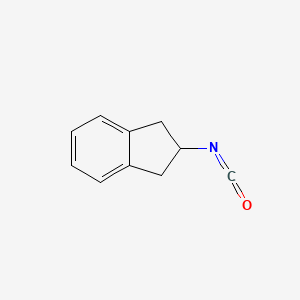
![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
![N-[(3S)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]-2-methylpropanamide](/img/structure/B2438862.png)
